BenchChemオンラインストアへようこそ!

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Medicinal Chemistry Isomer Comparison Physicochemical Property Profiling

This authentic 2-phenoxybenzamide is the critical regioisomer for Plasmodium falciparum SAR studies and EIF2AK3 (PERK) probe development. The 2-phenoxy substitution pattern is not functionally interchangeable with the 4-phenoxy isomer (CAS 313404-33-0) – distinct target engagement and selectivity profiles are documented. Procuring the correct congener ensures screening results align with published antiplasmodial and kinase profiling data, enabling rational optimization of potency and ADME properties.

Molecular Formula C21H15N3O5S
Molecular Weight 421.43
CAS No. 361160-09-0
Cat. No. B2866863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
CAS361160-09-0
Molecular FormulaC21H15N3O5S
Molecular Weight421.43
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C21H15N3O5S/c1-28-17-11-13(24(26)27)12-18-19(17)22-21(30-18)23-20(25)15-9-5-6-10-16(15)29-14-7-3-2-4-8-14/h2-12H,1H3,(H,22,23,25)
InChIKeyFJUJORYWGRROLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide (CAS 361160-09-0): Core Identity and Procurement Context


N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a synthetic small molecule belonging to the 2-phenoxybenzamide class, characterized by a benzothiazole core substituted with methoxy and nitro groups [1]. It carries the PubChem CID 4152644 (also known by the synonym Oprea1_715438), with a molecular formula of C21H15N3O5S and a molecular weight of 421.4 g/mol [1]. The compound is primarily stocked as a research reagent and screening compound, with supplier-reported purity typically around 95% . Structurally, it is the 2-phenoxy positional isomer of the approximately equipotent-isosteric 4-phenoxy variant (CAS 313404-33-0) , a distinction with potentially significant implications for target engagement and selectivity.

Why N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide Cannot Be Replaced by Generic Analogs


Substitution within this chemical series is highly constrained by two critical structural variables: the position of the phenoxy linkage on the benzamide ring and the presence of the electron-withdrawing nitro group on the benzothiazole core. The closely related 4-phenoxy isomer (CAS 313404-33-0) shares an identical molecular formula and weight but differs in the phenoxy substitution pattern . In broader SAR studies of 2-phenoxybenzamides targeting Plasmodium falciparum, the diaryl ether partial structure and the substitution pattern of the anilino portion profoundly modulate both antiplasmodial activity and cytotoxicity [1]. Additionally, BindingDB data for a scaffold-matched analog retaining the identical 4-methoxy-6-nitro-benzothiazole core but replacing the 2-phenoxybenzamide moiety with a 2,2-dimethylpropanamide shows a stark loss of activity against EIF2AK3 (EC50 > 55.7 μM) [2]. These observations collectively demonstrate that neither the positional isomer nor analogs with alternative amide substituents are functionally interchangeable, justifying a procurement strategy that prioritizes the authentic 2-phenoxy congener.

Quantitative Differentiation of N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide Against Analogs


Positional Isomerism: 2-Phenoxy vs. 4-Phenoxy Structural and Physicochemical Divergence

The target compound is the 2-phenoxy positional isomer of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 313404-33-0) [1]. While both molecules share a molecular weight of 421.4 g/mol and the formula C21H15N3O5S, the relocation of the phenoxy substituent from the 4-position to the 2-position on the benzamide ring is anticipated to alter molecular shape, electron distribution, and hydrogen-bonding capacity. In the seminal antiplasmodial SAR campaign by Hermann et al., the position of substituents on the benzamide ring was shown to strongly influence both antiplasmodial activity against P. falciparum NF54 and cytotoxicity in L-6 cells, with some regioisomers demonstrating markedly different selectivity indices [2].

Medicinal Chemistry Isomer Comparison Physicochemical Property Profiling

Nitro Group Requirement: Contrasting the 6-Nitro and Des-Nitro Benzothiazole Scaffolds

The 6-nitro substituent on the benzothiazole ring is a critical determinant of the electronic character of the scaffold. The des-nitro analog, N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide (CAS 328539-51-1), lacks this electron-withdrawing group [1]. In the broader class of 2-phenoxybenzamides, lipophilicity and electronic parameters such as log P and log D7.4 are key drivers of passive permeability and CYP3A4 inhibition, as demonstrated experimentally by Hermann et al., where the most optimized analog achieved a selectivity index of 460 based on balanced antiplasmodial activity (PfNF54 IC50 = 0.269 µM) and low cytotoxicity (L-6 IC50 = 124.0 µM) [2]. Scrutiny of the matched molecular pair contrast provided by BindingDB reveals that a scaffold-retaining analog (N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide) loses all measurable activity against EIF2AK3 (EC50 > 55.7 µM), underscoring that the 6-nitro-4-methoxy pattern is necessary but not sufficient for bioactivity; the amide substituent vector is equally decisive [3].

Structure-Activity Relationship Electron-Withdrawing Group Effect Benzothiazole Functionalization

Kinase Profiling Selectivity: EIF2AK3 Data Points for Scaffold Prioritization

High-throughput screening data deposited in BindingDB offers a direct comparison point for the benzothiazole scaffold. The analog N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (BDBM46500), retaining the identical core, was profiled against the human kinase EIF2AK3 (PERK) in an MLPCN screening assay (PubChem AID 1528) and yielded an EC50 value greater than 55.7 µM, indicating no significant inhibition [1]. While the parent compound's EIF2AK3 activity has not been disclosed in public databases, this result establishes a baseline inactivity for a close scaffold analog with a truncated amide chain. The 2-phenoxybenzamide moiety, by contrast, introduces a biaryl ether extension that could productively engage additional hydrophobic pockets or allosteric sites, as inferred from the SAR trends described by Hermann et al., where the diaryl ether partial structure had a significant impact on antiplasmodial potency [2]. This provides a hypothesis-driven justification for selecting the phenoxybenzamide-containing compound over simpler amide variants when screening kinase or anti-infective panels.

Kinase Inhibition EIF2AK3 (PERK) Selectivity Profiling HTS Screening

Permeability and Drug-Likeness: Physicochemical Property Comparison

The calculated physicochemical properties of the compound, as reported in PubChem, include an XLogP3-AA of 4.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 7 [1]. The Hermann et al. study experimentally determined passive permeability and CYP3A4 inhibition for a series of 2-phenoxybenzamides, establishing that log P and log D7.4 values correlate with permeability across Caco-2 monolayers and that substituent modifications can tune CYP3A4 liability [2]. The compound's molecular weight (421.4 g/mol) and LogP place it within the upper range of drug-like space, making it suitable as a lead-like starting point for further optimization. In contrast, the 4-phenoxy isomer (CAS 313404-33-0) shares the same calculated LogP but differs in topological polar surface area and hydrogen-bonding capability due to the altered geometry, which could affect solubility and permeability in a differential manner .

ADME LogP Drug-Likeness Passive Permeability

Recommended Application Scenarios for N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide Based on Quantitative Evidence


Regioisomeric Control in Antiparasitic Screening Cascades

In antiplasmodial drug discovery programs following the lead of the MMV Malaria Box phenoxybenzamide series, the 2-phenoxy regioisomer serves as a critical comparator for the 4-phenoxy variant. The Hermann et al. 2021 SAR study established that antiplasmodial activity and cytotoxicity strongly depend on the substitution pattern of the anilino partial structure and the diaryl ether topology [1]. Procuring the 2-phenoxy isomer ensures that screening results can be directly anchored to the published SAR framework, enabling rational optimization of potency (targeting PfNF54 IC50 in the sub-micromolar range) and selectivity (L-6 cytotoxicity-based selectivity index) [1].

Kinase Selectivity Panel Design with Scaffold-Matched Controls

For research groups profiling EIF2AK3 (PERK) kinase or related integrated stress response targets, the compound can serve as a 2-phenoxybenzamide-elongated probe. The matched core analog BDBM46500 (N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide) has been shown to be inactive against EIF2AK3 (EC50 > 55.7 µM) in MLPCN screening [2]. Contrasting this inactivity with the target compound in the same assay format can delineate the contribution of the extended phenoxybenzamide moiety to kinase binding, supporting a fragment- or scaffold-based lead generation strategy.

Physicochemical Benchmarking for CNS or Permeability-Restricted Targets

The compound's calculated XLogP3-AA of 4.9 and a hydrogen bond donor count of 1 [3] position it as a moderately lipophilic, CNS-multiparameter-optimization-compatible scaffold. In the context of the broader 2-phenoxybenzamide class, where passive permeability and CYP3A4 inhibition have been experimentally determined for closely related derivatives [1], this compound can be used to benchmark the impact of the 6-nitro-4-methoxybenzothiazole core on ADME parameters. Procurement for ADME assay panels is justified to generate the missing experimental data (Papp, CYP inhibition, solubility) that will differentiate the 2-phenoxy isomer from its 4-phenoxy counterpart.

Medicinal Chemistry Core Expansion and Fragment Elaboration

The presence of three distinct functional handles—the nitro group, the methoxy group, and the amide linkage—makes this compound a suitable core scaffold for medicinal chemistry diversification. The Hermann et al. study demonstrated that modifications to the diaryl ether and aniline portions can significantly tune both potency and drug-like properties [1]. Researchers can procure this compound as a starting material for synthetic derivatization, aiming to improve upon the micromolar-to-sub-micromolar activities reported for the class, while retaining the favorable selectivity profiles observed for optimized congeners.

Quote Request

Request a Quote for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.